4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-bromo-6-fluoro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIIMTGEHWHMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Hydride-Mediated Cyclization in Aprotic Solvents
A widely cited method involves the use of sodium hydride (NaH) in aprotic solvents to facilitate cyclization. The reaction begins with deprotonation of N-(4-bromo-2,6-difluorophenyl)acetamidine derivatives, followed by intramolecular nucleophilic aromatic substitution to form the benzimidazole core.
Key Steps :
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Deprotonation : NaH (1.5 equiv) is added to an aprotic solvent (e.g., 1,4-dioxane, acetonitrile) under nitrogen at −10–25°C.
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Cyclization : The acetamidine derivative is dissolved in the same solvent and added dropwise. The mixture is heated to 40–100°C for 4–10 hours.
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Workup : Post-reaction, the mixture is cooled, extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and crystallized with n-hexane.
Optimization Data :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 40 | 10 | 60 |
| Acetonitrile | 60 | 8 | 58 |
| DMF | 50 | 9 | 55 |
Notable Observations:
-
Higher temperatures (>80°C) in DMF led to decomposition, reducing yields to <50%.
-
Acetonitrile provided faster reaction kinetics due to its polar aprotic nature, enhancing nucleophilicity.
Acid-Catalyzed Cyclization for Benzimidazole Formation
Hydrochloric Acid-Promoted Ring Closure
An alternative route employs acid catalysis, where HCl facilitates protonation of the acetamidine nitrogen, promoting cyclization via electrophilic aromatic substitution. This method is advantageous for substrates sensitive to strong bases.
Procedure :
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Condensation : N-(4-Bromo-2,6-difluorophenyl)acetamide reacts with methylamine in ethanol under reflux.
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Cyclization : Concentrated HCl is added, and the mixture is stirred at 80°C for 6 hours.
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Isolation : The product is neutralized with NaHCO₃, extracted with dichloromethane, and purified via recrystallization.
Yield Comparison :
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl | Ethanol | 80 | 65 |
| H₂SO₄ | Toluene | 100 | 52 |
Critical Analysis:
-
HCl in ethanol achieved higher yields due to better solubility of intermediates.
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Sulfuric acid caused sulfonation side reactions, complicating purification.
Solvent and Substituent Effects on Reaction Efficiency
Role of Aprotic Solvents
Aprotic solvents like 1,4-dioxane and DMF stabilize the deprotonated intermediate, accelerating cyclization. Polar solvents (e.g., acetonitrile) enhance reaction rates but require stringent temperature control to prevent byproducts.
Impact of Methyl and Halogen Substituents
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Methyl Group : The 2-methyl substituent increases steric hindrance, slowing reaction kinetics but improving product stability.
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Bromo/Fluoro Groups : Electron-withdrawing effects activate the benzene ring for nucleophilic attack, though excessive halogenation risks over-reactivity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight continuous flow reactors for large-scale production, offering:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Overview
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological activities. Its unique structure, characterized by bromine and fluorine substituents, enhances its reactivity and potential applications in various scientific fields, particularly medicinal chemistry, material science, and chemical synthesis.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry . It serves as a crucial building block in the synthesis of pharmaceutical compounds with significant biological activities:
- Anticancer Activity : This compound has demonstrated notable cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies report IC50 values ranging from 7.82 to 10.21 µM, indicating its potential as a therapeutic agent comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Research indicates that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .
- Antiviral and Anti-inflammatory Properties : Preliminary studies suggest potential antiviral effects against specific viral infections and modulation of inflammatory pathways, which may contribute to its therapeutic profile .
Biological Studies
In addition to its medicinal applications, this compound is utilized in biological studies focusing on:
- Enzyme Inhibition : The compound's ability to interact with enzymes allows for investigations into its inhibitory effects on various biochemical pathways.
- Receptor Binding : Its binding affinity to specific receptors can be studied to understand its mechanisms of action in cellular signaling pathways .
Material Science
The compound also finds applications in material science , particularly in the development of advanced materials such as:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic semiconductor devices.
- Light-emitting Diodes (LEDs) : The compound can serve as a component in the fabrication of efficient light-emitting diodes due to its photophysical properties .
Chemical Synthesis
In the realm of chemical synthesis , this compound acts as an intermediate for synthesizing more complex organic molecules. Its reactivity allows it to undergo various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.
- Oxidation and Reduction Reactions : These transformations can yield different derivatives with enhanced biological or chemical properties .
Study on HepG2 Cells
A significant study evaluated the effects of this compound on HepG2 liver cancer cells. Results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability, supporting its potential as a therapeutic agent against liver cancer .
Study on Bacterial Infections
Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed effective inhibition of bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
- Structure : Differs by replacing the methyl group (C2) with a trifluoromethyl (CF₃) group.
- Molecular Formula : C₈H₄BrF₃N₂ (MW: 265.03 g/mol).
- Properties : The CF₃ group increases electron-withdrawing effects, lowering the HOMO energy (-6.22 eV vs. -5.70 eV in methyl analogs) and enhancing oxidative stability. This compound exhibits higher electrophilicity (ω = 3.67 eV) compared to methyl-substituted derivatives .
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8)
- Structure : Includes an isopropyl group at N1, altering steric bulk.
- Synthesis: Prepared via Suzuki-Miyaura coupling using tetramethyl dioxaborolane intermediates. The isopropyl group improves solubility in non-polar solvents .
5-Bromo-6-fluoro-1H-benzo[d]imidazole
- Structure : Lacks the C2 methyl group, reducing steric hindrance.
- Reactivity : Higher nucleophilic character at C2 due to the absence of methyl substitution, making it more reactive in alkylation reactions .
Physicochemical and Spectral Properties
Key Observations :
Antifungal Activity
Kinase Inhibition
- Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 606144-02-9): A MEK1/2 inhibitor with IC₅₀ = 12 nM. The bromo and fluoro substituents stabilize interactions with ATP-binding pockets .
Crystallographic and Computational Insights
- Crystal Packing: In analogs like N-alkyl-β-enaminone derivatives, π-π stacking (3.8 Å) and H-bonding (N–H···O, 2.1 Å) dominate lattice stability. Methyl groups reduce symmetry, favoring monoclinic (P2₁/n) over orthorhombic systems .
- DFT Calculations : The target compound’s HOMO-LUMO gap (4.06 eV) indicates lower reactivity compared to trifluoromethyl analogs (3.81 eV), aligning with its slower degradation in environmental studies .
Biological Activity
4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of bromine and fluorine substituents, which enhance its reactivity and biological profile. Its molecular formula is with a molecular weight of 217.03 g/mol. The compound's unique structure contributes to its potential applications in medicinal chemistry and material science.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents improve binding affinity and selectivity, allowing the compound to modulate biological pathways effectively. Notably, it has been shown to induce apoptosis in cancer cells and inhibit specific signaling pathways related to tumor growth.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of this compound. For instance, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound exhibited significant cytotoxicity with IC50 values ranging from 7.82 to 10.21 µM, comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it possesses notable antibacterial properties with minimum inhibitory concentration (MIC) values that suggest effectiveness against common pathogens .
Other Biological Activities
Research indicates that this compound may exhibit additional biological activities, including:
- Antiviral : Potential efficacy against certain viral infections.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Antidiabetic : Effects on glucose metabolism and insulin sensitivity.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 7.82 - 10.21 | Anticancer |
| 4-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole | 15 - 20 | Anticancer |
| 5-Fluoro-2-methyl-1H-benzo[d]imidazole | 25 - 30 | Antimicrobial |
This table illustrates that while other compounds exhibit similar activities, the potency of this compound stands out in anticancer applications.
Study on HepG2 Cells
A significant study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability, supporting its potential as a therapeutic agent against liver cancer .
Study on Bacterial Infections
Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its utility in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole?
- Methodology :
- Condensation reactions : Bromo- and fluoro-substituted benzoimidazoles are typically synthesized via cyclocondensation of 4-bromo-5-fluoro-1,2-diaminobenzene derivatives with acetic acid derivatives under reflux conditions. For example, NaH in DMF has been used to alkylate intermediates (e.g., farnesyl bromide reactions in ).
- Microwave-assisted synthesis : Accelerates reaction rates for halogenated intermediates, improving yields (e.g., 73–86% yields for bromo/chloro analogs in ).
- Key validation : Monitor reaction progress via TLC (Rf values ~0.65–0.83 for halogenated analogs) and confirm purity using HPLC .
Q. How is this compound characterized structurally?
- Techniques :
- FTIR : Identify functional groups (e.g., C-Br stretching at ~590–592 cm⁻¹, C-F at ~715–763 cm⁻¹, and imidazole C=N at ~1611–1617 cm⁻¹) .
- NMR : ¹H NMR δ 2.64 ppm (methyl group), aromatic protons at δ 7.36–8.35 ppm, and coupling constants for fluorine (²JFH ~12–15 Hz) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 286.01 for C₁₄H₁₁BrN₂ in ) .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound?
- Approach :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability (e.g., ⟨α⟩ = 5.82 × 10⁻²⁴ esu for nitro-substituted analogs in ).
- Molecular docking : Screen against targets like EGFR using AutoDock Vina (e.g., binding affinity −9.2 kcal/mol for 2-phenyl derivatives in ).
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., LogP ~3.2 for halogenated benzoimidazoles) .
Q. How do crystallographic challenges arise in resolving this compound structures?
- Solutions :
- SHELX refinement : Apply SHELXL for high-resolution data (e.g., R-factor <5% for small molecules) and handle twinning via TWIN/BASF commands .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify disorder in bromine/fluorine substituents .
- Synchrotron data : Use λ = 0.7–1.0 Å radiation to improve anomalous scattering for halogen atoms .
Q. How can structure-activity relationships (SAR) guide the design of derivatives for kinase inhibition?
- Case study :
- Substitution effects : Bromine at C4 enhances steric bulk, improving EGFR binding (IC₅₀ = 1.2 µM for 4-Bromo-5-chloro derivatives in ).
- Fluorine at C6 : Increases metabolic stability (t₁/₂ >4 hrs in microsomal assays) .
- Methyl at C2 : Reduces π-π stacking interference, optimizing hydrophobic interactions .
Data Analysis and Contradictions
Q. How to resolve conflicting spectral data for halogenated benzoimidazoles?
- Strategies :
- Multi-spectral correlation : Cross-validate NMR (e.g., δ 7.36 ppm for para-substituted protons in ) with HRMS (e.g., m/z 222.12 for C₁₃H₈BrClN₂) .
- DFT-NMR comparison : Simulate ¹³C NMR shifts (e.g., δ 120–145 ppm for aromatic carbons) to confirm assignments .
Q. What purity analysis methods are optimal for halogenated benzoimidazoles?
- Protocol :
- TLC : Use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) (Rf ~0.65–0.83) .
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
